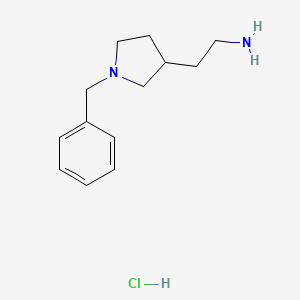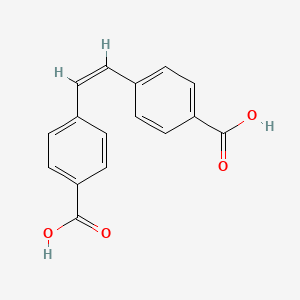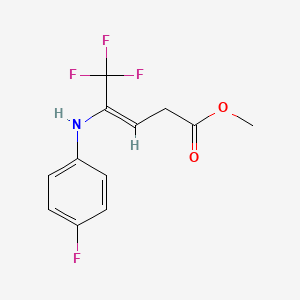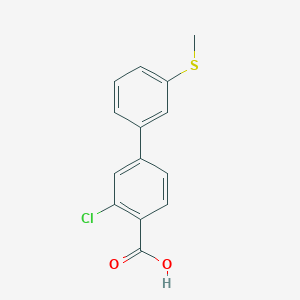
(TYR(ME)21)-NEUROPEPTIDE Y (HUMAN, RAT)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(TYR(ME)21)-NEUROPEPTIDE Y is a modified form of the neuropeptide Y, which is a 36-amino acid peptide neurotransmitter found in the brain and autonomic nervous system. It plays a significant role in various physiological processes, including regulation of energy balance, memory, and learning. The modification at the 21st position with a methylated tyrosine residue enhances its stability and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (TYR(ME)21)-NEUROPEPTIDE Y typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The methylation of the tyrosine residue at the 21st position is achieved using specific methylating agents under controlled conditions.
Industrial Production Methods: Industrial production of (TYR(ME)21)-NEUROPEPTIDE Y involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is then lyophilized to obtain a stable powder form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: (TYR(ME)21)-NEUROPEPTIDE Y undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and tyrosine residues.
Reduction: Reduction reactions can occur at disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Specific amino acid derivatives and coupling reagents in SPPS.
Major Products:
Oxidation: Oxidized forms of the peptide with altered bioactivity.
Reduction: Reduced forms with potential changes in structure and function.
Substitution: Analog peptides with modified properties for research or therapeutic use.
Scientific Research Applications
(TYR(ME)21)-NEUROPEPTIDE Y has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurophysiological processes and its potential as a biomarker for neurological diseases.
Medicine: Explored for therapeutic applications in conditions such as obesity, anxiety, and depression due to its regulatory effects on appetite and mood.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques.
Mechanism of Action
(TYR(ME)21)-NEUROPEPTIDE Y exerts its effects by binding to neuropeptide Y receptors (Y1, Y2, Y4, and Y5) on the surface of target cells. This binding activates intracellular signaling pathways, including the inhibition of adenylate cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels. The downstream effects include modulation of neurotransmitter release, regulation of appetite, and influence on stress responses.
Comparison with Similar Compounds
Neuropeptide Y (Human, Rat): The unmodified form of the peptide with similar physiological roles but lower stability and bioactivity compared to (TYR(ME)21)-NEUROPEPTIDE Y.
Peptide YY: Another member of the pancreatic polypeptide family with overlapping functions but distinct receptor affinities.
Pancreatic Polypeptide: Shares structural similarities but has different physiological roles primarily related to digestive processes.
Uniqueness: (TYR(ME)21)-NEUROPEPTIDE Y is unique due to its enhanced stability and bioactivity resulting from the methylation of the tyrosine residue. This modification makes it a valuable tool in research and potential therapeutic applications, offering advantages over its unmodified counterparts.
Properties
CAS No. |
131256-74-1 |
|---|---|
Molecular Formula |
C190H287N55O57S1 |
Molecular Weight |
4285.71 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







